Tetrahydrozoline hydrochloride
Overview
Description
Tetrahydrozoline hydrochloride is a hydrochloride salt form of tetrahydrozoline, an imidazole derivative with sympathomimetic properties. It is primarily used to relieve nasal and ophthalmic congestion by binding to and activating alpha-adrenergic receptors, leading to vasoconstriction (Definitions, 2020).
Synthesis Analysis
The synthesis of tetrahydrozoline involves complex chemical reactions. While specific synthesis routes for tetrahydrozoline hydrochloride are not detailed in the available literature, similar compounds have been synthesized through multistep chemical reactions, which often involve the condensation of key precursors, cyclization, and functional group transformations. These synthesis routes highlight the complexity and the need for precise control over reaction conditions to yield the desired compound (Baklien & Leeding, 1968).
Molecular Structure Analysis
The molecular structure of tetrahydrozoline hydrochloride, C13H17N2Cl, has been characterized by crystallographic studies. It features a triclinic structure with the imidazole ring protonated, indicative of its active form in medicinal applications. The structure is stabilized by hydrogen bonds that link the molecules into continuous chains. The orientation of the aromatic and the imidazole rings is such that it facilitates the drug's interaction with alpha-adrenergic receptors (Ghose & Dattagupta, 1989).
Chemical Reactions and Properties
Tetrahydrozoline undergoes various chemical reactions under different conditions. For instance, its hydrolysis products have been isolated and identified, indicating that the compound can degrade under certain conditions, leading to the formation of 1,2,3,4-tetrahydronaphthoic acid and ethylenediamine. This reactivity is crucial for understanding the drug's stability and metabolism (Nicolas, Mirjolet, & Ziegler, 1984).
Physical Properties Analysis
The physical properties of tetrahydrozoline hydrochloride, such as solubility, melting point, and stability, are essential for its formulation into eye drops and nasal solutions. High-performance liquid chromatography (HPLC) methods have been developed for analyzing tetrahydrozoline hydrochloride in pharmaceutical formulations, indicating its stability and suitability for medical use (Al-Rimawi et al., 2011).
Chemical Properties Analysis
Analytical methods such as HPLC and UV spectrophotometry have been employed to study tetrahydrozoline hydrochloride's chemical properties, including its reactivity and interaction with other compounds. These analyses are crucial for ensuring the quality and efficacy of tetrahydrozoline-containing pharmaceuticals (Altuntas, Korkmaz, & Nebioğlu, 2000).
Scientific Research Applications
Pharmaceutical Preparations : It's used in pharmaceutical preparations for rapid, selective, and simple determination in ophthalmic solutions (Puglisi et al., 1986).
Dentistry : Tetrahydrozoline hydrochloride (0.05%) is effective for retraction of free marginal gingiva in fixed prosthodontics, offering better results than 0.05% xylometazoline hydrochloride (Katreva et al., 2015).
Ophthalmic Preparations : It's also used in ophthalmic preparations for determining the concentrations of other ingredients (Huang et al., 2020).
Eye Drop Formulations : In eye drop formulations, tetrahydrozoline hydrochloride is utilized for lubrication and as an anti-inflammatory agent (Al-Rimawi et al., 2011).
Nasal Decongestant : It is known as a potent vasoconstrictor used to relieve nasal stuffiness and depression of the central nervous system (Thompson, 1970).
Gingival Tissue Response : Tetrahydrozoline hydrochloride is recommended as a potential retraction agent due to its significantly lower inflammatory response and complete reparation of gingival tissue (Kostic et al., 2014).
Therapeutic Ocular Administration : Its concentrations in serum and urine can be used to determine overdose in therapeutic ocular administration (Carr et al., 2011).
Comparative Efficacy Studies : Although its efficacy as a gingival retraction agent is noted, further testing is required to compare it against other agents like aluminium chloride and Expasyl (Chaudhari et al., 2015).
Toxicology : Detection of tetrahydrozoline in blood and urine is helpful in diagnosing and managing toxic patients (Peat & Garg, 2010).
Safety and Efficacy : It's a safe drug for ocular decongestants, but oral intake can cause central nervous system depression (Klein‐Schwartz et al., 1984).
Vasoconstrictor and Nasal Decongestant : It's been recognized as a superior nasal decongestant with prolonged action and without notable side-effects (Neistadt, 1955).
Long-term Use Effects : Long-term use is associated with worsening chronic conjunctival corkscrew vessels (Kisilevsky & Deangelis, 2018).
Preparation and Quality Control : Its stability in nasal solutions makes it a reliable choice for formulations (Yang, 2008).
Safety And Hazards
Tetrahydrozoline hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . Overuse of this medication may result in increased eye redness . If swallowed or used excessively, it may cause harm, including CNS depression with drowsiness, decreased body temperature, bradycardia, shock-like hypotension, apnea, and coma .
Future Directions
Tetrahydrozoline hydrochloride has been used in non-medicinal and criminal uses . There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose .
Relevant Papers The paper titled “More than meets the eye: a scoping review on the non-medical uses of THZ eye drops” discusses the non-medical uses of Tetrahydrozoline hydrochloride . Another paper titled “An electrochemical sensing platform to determine tetrahydrozoline HCl in pure form, pharmaceutical formulation, and rabbit aqueous humor” presents a method for analyzing Tetrahydrozoline hydrochloride in different matrices .
properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORNXNYWNIWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84-22-0 (Parent) | |
Record name | Tetrahydrozoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045316 | |
Record name | Tetrahydrozoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tetrahydrozoline hydrochloride | |
CAS RN |
522-48-5 | |
Record name | Tetrahydrozoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrozoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrozoline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrozoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetryzoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAHYDROZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZT43HS7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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